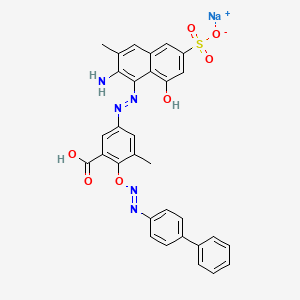

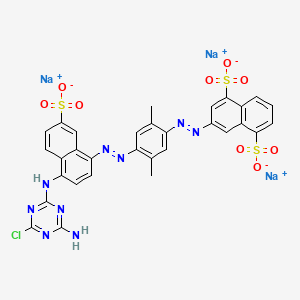

Trisodium 3-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-2,5-dimethylphenyl)azo)naphthalene-1,5-disulphonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-((4-((4-((4-アミノ-6-クロロ-1,3,5-トリアジン-2-イル)アミノ)-7-スルホナト-1-ナフチル)アゾ)-2,5-ジメチルフェニル)アゾ)ナフタレン-1,5-ジスルホン酸三ナトリウムは、その鮮やかな色特性で知られる複雑な有機化合物です。水に対する安定性と溶解性が高いため、さまざまな産業用途で染料として広く使用されています。

製造方法

合成経路と反応条件

3-((4-((4-((4-アミノ-6-クロロ-1,3,5-トリアジン-2-イル)アミノ)-7-スルホナト-1-ナフチル)アゾ)-2,5-ジメチルフェニル)アゾ)ナフタレン-1,5-ジスルホン酸三ナトリウムの合成には、複数のステップが含まれます。

ジアゾ化: プロセスは、4-アミノ-6-クロロ-1,3,5-トリアジンのジアゾ化から始まります。

カップリング反応: 形成されたジアゾニウム塩は、7-スルホナト-1-ナフチルアミンとカップリングしてアゾ化合物を形成します。

さらなるカップリング: この中間体は、さらに2,5-ジメチルフェニルアミンとカップリングし、最後にナフタレン-1,5-ジスルホン酸とカップリングして最終生成物を形成します。

工業的製造方法

工業生産では、通常、大規模なバッチプロセスが使用されます。このプロセスでは、温度、pH、反応物の濃度などの反応条件が慎重に制御され、最終生成物の高収率と高純度が保証されます。

化学反応の分析

反応の種類

酸化: この化合物は、特にアミノ基とアゾ基で酸化反応を起こす可能性があります。

還元: 還元反応はアゾ結合を切断し、アミンの形成につながる可能性があります。

置換: トリアジン環は求核置換反応を起こす可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 亜ジチオン酸ナトリウムや亜鉛粉などの還元剤が使用されます。

置換: 水酸化物イオンやアミンなどの求核剤は、塩基性条件で使用されます。

主要な生成物

酸化: 元の化合物の酸化誘導体。

還元: 対応するアミン。

置換: 置換トリアジン誘導体。

科学研究への応用

3-((4-((4-((4-アミノ-6-クロロ-1,3,5-トリアジン-2-イル)アミノ)-7-スルホナト-1-ナフチル)アゾ)-2,5-ジメチルフェニル)アゾ)ナフタレン-1,5-ジスルホン酸三ナトリウムは、さまざまな科学研究に利用されています。

化学: pH指示薬や滴定剤として。

生物学: 顕微鏡法の染色技術に。

医学: 医用画像診断用の診断染料として。

産業: 繊維染色やインクや塗料の色素として。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 3-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-2,5-dimethylphenyl)azo)naphthalene-1,5-disulphonate involves multiple steps:

Diazotization: The process begins with the diazotization of 4-amino-6-chloro-1,3,5-triazine.

Coupling Reaction: The diazonium salt formed is then coupled with 7-sulphonato-1-naphthylamine to form an azo compound.

Further Coupling: This intermediate is further coupled with 2,5-dimethylphenylamine and finally with naphthalene-1,5-disulphonic acid to form the final product.

Industrial Production Methods

Industrial production typically involves large-scale batch processes where the reaction conditions such as temperature, pH, and reactant concentrations are carefully controlled to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, especially at the amino and azo groups.

Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

Substitution: The triazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the original compound.

Reduction: Corresponding amines.

Substitution: Substituted triazine derivatives.

科学的研究の応用

Trisodium 3-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-2,5-dimethylphenyl)azo)naphthalene-1,5-disulphonate is used in various scientific research applications:

Chemistry: As a pH indicator and in titrations.

Biology: In staining techniques for microscopy.

Medicine: As a diagnostic dye in medical imaging.

Industry: In textile dyeing and as a colorant in inks and paints.

作用機序

この化合物は、主に特定の波長の光を吸収および反射する能力によって効果を発揮し、特徴的な色を示します。分子標的は、染料と相互作用するさまざまな細胞成分を含み、染色や画像化の用途に使用できます。

類似化合物との比較

類似化合物

- 2-((6-((4-アミノ-6-クロロ-1,3,5-トリアジン-2-イル)メチルアミノ)-1-ヒドロキシ-3-スルホナト-2-ナフチル)アゾ)ナフタレン-1,5-ジスルホン酸三ナトリウム

- 3-((4-((5-((4-アミノ-6-クロロ-1,3,5-トリアジン-2-イル)アミノ)-2-スルホナトフェニル)アゾ)-4,5-ジヒドロ-3-メチル-5-オキソ-1H-ピラゾール-1-イル)ナフタレン-1,5-ジスルホン酸三ナトリウム

独自性

3-((4-((4-((4-アミノ-6-クロロ-1,3,5-トリアジン-2-イル)アミノ)-7-スルホナト-1-ナフチル)アゾ)-2,5-ジメチルフェニル)アゾ)ナフタレン-1,5-ジスルホン酸三ナトリウムのトリアジン環とアゾ基のユニークな組み合わせは、この化合物に独特の化学的性質を与え、高い安定性と特定の色特性が要求される用途に特に役立ちます。

特性

CAS番号 |

84434-57-1 |

|---|---|

分子式 |

C31H21ClN9Na3O9S3 |

分子量 |

864.2 g/mol |

IUPAC名 |

trisodium;3-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-7-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]naphthalene-1,5-disulfonate |

InChI |

InChI=1S/C31H24ClN9O9S3.3Na/c1-15-11-26(16(2)10-25(15)40-38-17-12-22-20(28(13-17)53(48,49)50)4-3-5-27(22)52(45,46)47)41-39-24-9-8-23(34-31-36-29(32)35-30(33)37-31)19-7-6-18(14-21(19)24)51(42,43)44;;;/h3-14H,1-2H3,(H,42,43,44)(H,45,46,47)(H,48,49,50)(H3,33,34,35,36,37);;;/q;3*+1/p-3 |

InChIキー |

VQUVUAWDYNXRIM-UHFFFAOYSA-K |

正規SMILES |

CC1=CC(=C(C=C1N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-])C)N=NC4=C5C=C(C=CC5=C(C=C4)NC6=NC(=NC(=N6)N)Cl)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12731789.png)